molecular formula C10H17NO2 B180631 2-Morpholinocyclohexanone CAS No. 14909-84-3

2-Morpholinocyclohexanone

Cat. No.: B180631
CAS No.: 14909-84-3
M. Wt: 183.25 g/mol
InChI Key: DYFZDKCLKMNRPL-UHFFFAOYSA-N
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Description

2-Morpholinocyclohexanone is a cyclohexanone derivative featuring a morpholine substituent (a six-membered heterocyclic ring containing one oxygen and one nitrogen atom) at the 2-position of the cyclohexanone scaffold. Morpholine derivatives are valued for their solubility in polar solvents and reactivity in nucleophilic or catalytic reactions due to the amine and ether functionalities .

Properties

CAS No.

14909-84-3

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

2-morpholin-4-ylcyclohexan-1-one

InChI

InChI=1S/C10H17NO2/c12-10-4-2-1-3-9(10)11-5-7-13-8-6-11/h9H,1-8H2

InChI Key

DYFZDKCLKMNRPL-UHFFFAOYSA-N

SMILES

C1CCC(=O)C(C1)N2CCOCC2

Canonical SMILES

C1CCC(=O)C(C1)N2CCOCC2

Synonyms

2-(Morpholin-4-yl)cyclohexan-1-one

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Insights

  • Morpholine vs. Chlorine Substituents: The morpholine group in this compound introduces polar, electron-rich sites, enhancing solubility in polar aprotic solvents compared to the electron-withdrawing chlorine in 2-Chlorocyclohexanone. This difference influences reactivity in nucleophilic acyl substitution or catalytic hydrogenation .
  • Aromatic vs. Heterocyclic Groups: Compounds like 2-(2-Chlorophenyl)-6-(thiophen-2-ylmethylene)cyclohexanone exhibit extended conjugation via aromatic rings, favoring applications in photochemical reactions. In contrast, morpholine’s amine functionality supports coordination chemistry and catalytic roles .

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